molecular formula C15H17NO B7875432 4-iso-Propylphenyl-(2-pyridyl)methanol

4-iso-Propylphenyl-(2-pyridyl)methanol

Cat. No.: B7875432
M. Wt: 227.30 g/mol
InChI Key: RUUZGIPUVDEVQQ-UHFFFAOYSA-N
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Description

4-iso-Propylphenyl-(2-pyridyl)methanol is a chiral alcohol featuring a central methanol group bonded to a 4-isopropylphenyl group and a 2-pyridyl substituent. The compound’s structure combines aromatic (phenyl) and heteroaromatic (pyridyl) moieties, which are critical for coordination chemistry and materials science applications.

Properties

IUPAC Name

(4-propan-2-ylphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUZGIPUVDEVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Propylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-isopropylbenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified.

Reaction Conditions:

    Reagents: 4-isopropylbenzaldehyde, 2-pyridylmagnesium bromide

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Purification: Column chromatography

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-iso-Propylphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) in an appropriate solvent.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in an ether solvent.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination, or nitrating agents like HNO3 (Nitric acid) for nitration.

Major Products

    Oxidation: 4-iso-Propylphenyl-(2-pyridyl)ketone

    Reduction: 4-iso-Propylphenyl-(2-pyridyl)methane

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-iso-Propylphenyl-(2-pyridyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-iso-Propylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven electronic and steric properties:

Compound Name Substituents Electronic Effects Steric Effects Key Applications/Findings
4-iso-Propylphenyl-(2-pyridyl)methanol 4-isopropylphenyl, 2-pyridyl Pyridine (electron-withdrawing); isopropyl (weak electron-donating) Bulky isopropyl group Potential ligand for luminescent/scandium complexes (inferred from analogs)
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-chloro, 3-dimethoxymethyl Chloro (electron-withdrawing); dimethoxymethyl (electron-donating) Moderate steric hindrance Structural data available; chloro group may enhance acidity of methanol OH
(4-Methoxypyridin-2-yl)-methanol 4-methoxy Methoxy (strong electron-donating) Minimal steric hindrance Electron-rich pyridyl system could stabilize metal ions in low oxidation states
4-iso-Propylphenyl-(3-thienyl)methanol 3-thienyl (thiophene) Thiophene (electron-rich, π-conjugated) Bulky isopropyl group Heterocycle substitution alters electronic properties; potential for varied coordination
Key Observations:
  • Electronic Effects: Pyridyl groups (as in the target compound) are electron-withdrawing, which can polarize the methanol OH group, enhancing its acidity compared to thienyl or methoxy-substituted analogs .
  • Steric Effects :
    • The isopropyl group in the target compound and its thienyl analog introduces significant steric hindrance, which may prevent aggregation in metal complexes or restrict coordination geometries.
    • Less bulky analogs (e.g., ) favor flexible binding modes.

Comparison with Target Compound :

  • The target compound’s pyridyl group may act similarly to naphtholate systems in , sensitizing lanthanide ions via antenna effects.
  • The isopropyl group’s steric bulk could enhance luminescence quantum yields by reducing non-radiative decay pathways, a strategy observed in bulky ligand systems .
  • Thienyl analogs may exhibit red-shifted emission due to thiophene’s extended π-conjugation but lack the strong metal-binding affinity of pyridyl nitrogen.

Catalytic and Reactivity Considerations

highlights Fe(II) complexes with 2,6-bis(2-pyridyl)pyridine ligands for methane-to-methanol conversion. While the target compound lacks a tridentate structure, its pyridyl and methanol groups could facilitate similar small-molecule activation under mild conditions.

Key Differences :

  • Tridentate ligands (e.g., in ) enable precise control over metal coordination spheres, whereas the target compound’s bidentate nature may limit catalytic efficiency.
  • Methoxy-substituted analogs could stabilize electrophilic metal centers better due to electron donation, whereas chloro-substituted derivatives might favor oxidative processes.

Biological Activity

4-iso-Propylphenyl-(2-pyridyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NC_{14}H_{17}N. The compound features an iso-propyl group attached to a phenyl ring, which is further connected to a pyridyl group via a methanol bridge. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator in biochemical pathways, though specific targets and pathways remain to be fully elucidated.

Antioxidant Activity

Research indicates that phenolic compounds often exhibit antioxidant properties. Studies have shown that derivatives similar to this compound can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may possess similar effects, potentially useful in treating inflammatory conditions.

Neuroprotective Properties

Preliminary studies indicate that certain pyridine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. This raises the possibility that this compound could be explored for neuroprotective applications .

Table 1: Summary of Biological Activities

Activity Description References
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of neurotransmitter levels; reducing apoptosis

Case Study: Neuroprotective Effects

In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound was found to enhance the expression of neuroprotective proteins, indicating its potential therapeutic role in neurodegenerative diseases .

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